molecular formula C16H18BrNO2 B5627537 (3-bromo-4-methoxybenzyl)(2-methoxybenzyl)amine CAS No. 355382-33-1

(3-bromo-4-methoxybenzyl)(2-methoxybenzyl)amine

Cat. No. B5627537
CAS RN: 355382-33-1
M. Wt: 336.22 g/mol
InChI Key: PJQLBHPVZLELQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the reduction of Schiff bases derived from specific amine and aldehyde precursors and the use of reductive amination procedures. For instance, bulky ortho 3-methoxy groups on amine phenol ligands have been utilized to produce lanthanide complex cations through KBH4 reduction of Schiff bases, indicative of the methodologies that might be applied to synthesize compounds like (3-bromo-4-methoxybenzyl)(2-methoxybenzyl)amine (Liu et al., 1993). Additionally, the synthesis of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide highlights the potential reactions involving bromo and methoxy functional groups, which are relevant to the target compound (Zhu & Qiu, 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to "(3-bromo-4-methoxybenzyl)(2-methoxybenzyl)amine" has been characterized using X-ray crystallography, revealing specific spatial arrangements and bonding patterns. For example, the study of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide provided detailed insights into its crystal structure, indicating how bromo and methoxy groups influence molecular configuration (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Research into compounds with similar structural features includes the investigation of their reactivity and interaction with other chemicals. For example, studies on the antihistaminic action of related compounds provide insights into their potential biological interactions and reactivity (Genç et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are critical for understanding their behavior in different environments and applications. The characterization of compounds like 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine sheds light on the synthesis outcomes and the physical nature of similar compounds (Becerra et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group behavior, is essential for predicting the compound's interactions and utility in various chemical contexts. The chemoselective synthesis of related compounds highlights methodologies that could be applied to control the reactivity and functionalization of the target compound (Aquino et al., 2015).

properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-19-15-6-4-3-5-13(15)11-18-10-12-7-8-16(20-2)14(17)9-12/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQLBHPVZLELQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175493
Record name 3-Bromo-4-methoxy-N-[(2-methoxyphenyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5547696

CAS RN

355382-33-1
Record name 3-Bromo-4-methoxy-N-[(2-methoxyphenyl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxy-N-[(2-methoxyphenyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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